2-(Imidazol-1-ylmethyl)phenol
Description
Significance of Imidazole (B134444) and Phenol (B47542) Moieties in Chemical Scaffolds
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of many significant biological molecules, including the amino acid histidine, which plays a crucial role in the function of many proteins and enzymes. researchgate.netbiomedpharmajournal.org The presence of both a weakly acidic N-H proton and a basic nitrogen atom allows imidazole to act as both a proton donor and acceptor, contributing to its diverse reactivity. biomedpharmajournal.org This amphoteric nature, along with its ability to coordinate with metal ions, makes it a valuable building block in the design of catalysts and functional materials. biomedpharmajournal.org
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are also of great importance in chemistry. The hydroxyl group can participate in hydrogen bonding and act as a proton donor. Phenols and their derivatives are known for their antioxidant properties and are found in many natural products and synthetic compounds with biological activity. mdpi.com The combination of a phenol and an imidazole group within the same molecule, as in 2-(Imidazol-1-ylmethyl)phenol, creates a bifunctional ligand with the potential for unique chemical and physical properties.
Overview of Research Trajectories for Imidazole-Phenol Derivatives
Research into imidazole-phenol derivatives has followed several key trajectories, driven by the versatile nature of this chemical scaffold. A significant area of investigation is their use as ligands in coordination chemistry. The nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group can coordinate with a variety of metal ions to form stable complexes. rsc.orgtandfonline.comresearchgate.net These metal complexes are being explored for their catalytic activity in various organic transformations. For instance, metal complexes of ligands similar to 2-(imidazol-2-yl)phenol have been shown to be effective catalysts for the coupling of carbon dioxide and epoxides to form cyclic carbonates. rsc.org
Another major research direction is the synthesis of novel imidazole-phenol derivatives with tailored properties. researchgate.netorientjchem.org By modifying the substituents on either the imidazole or the phenol ring, researchers can fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications. nih.gov For example, the introduction of different substituents on the phenol ring of related Mannich bases has been studied. clockss.org
Furthermore, the photophysical properties of imidazole-phenol derivatives are also an active area of research. Some of these compounds exhibit interesting fluorescence properties, which could be harnessed for applications in sensing and imaging. researchgate.net The study of the crystal structures of these compounds and their complexes provides valuable insights into their solid-state packing and intermolecular interactions, which can influence their bulk properties. researchgate.netdoaj.org
Scope of the Academic Investigation
This article focuses on the chemical compound this compound and its derivatives within the context of academic research. The investigation will cover the synthesis, structural characterization, and coordination chemistry of this class of compounds. The catalytic applications of their metal complexes will also be discussed, highlighting the relationship between the ligand structure and the observed catalytic performance. The primary focus is on the fundamental chemical properties and research findings, excluding any discussion of dosage, administration, or safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBKXKGODSOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307604 | |
| Record name | 2-(Imidazol-1-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41833-14-1 | |
| Record name | 2-(Imidazol-1-ylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41833-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Imidazol-1-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis Methods
Spectroscopic methods are fundamental to determining the structure of a molecule by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
For 2-(Imidazol-1-ylmethyl)phenol, a single set of ¹H-NMR data has been reported in the solvent DMSO-d₆. The chemical shifts (δ) in parts per million (ppm) are observed as follows: a singlet at 10.03 ppm attributed to the phenolic hydroxyl proton (OH), singlets at 7.70 ppm and 7.21 ppm corresponding to protons on the imidazole (B134444) ring, a triplet at 7.15 ppm for a proton on the phenyl ring, a multiplet in the range of 6.92-6.83 ppm for three aromatic protons, a triplet at 6.78 ppm for another phenyl proton, and a singlet at 5.16 ppm assigned to the methylene (B1212753) bridge protons (-CH₂-).
Detailed experimental ¹³C-NMR and two-dimensional (2D) NMR data, such as COSY, HSQC, and HMBC, which are crucial for unambiguous assignment of all carbon and proton signals and for establishing connectivity within the molecule, are not currently available in public scientific databases for this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular bonds.
A detailed experimental FT-IR spectrum with characteristic absorption bands (in cm⁻¹) for this compound has not been publicly reported. A typical spectrum would be expected to show a broad O-H stretching band for the phenol (B47542) group, C-H stretching bands for the aromatic and methylene groups, C=C and C=N stretching vibrations from the phenyl and imidazole rings, and C-N and C-O stretching bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present.
Specific experimental UV-Vis absorption data for this compound, including its maximum absorption wavelengths, are not available in the reviewed literature. The spectrum would be expected to show absorptions characteristic of the substituted phenol and imidazole ring systems.
Mass Spectrometry (MS, ESI-MS, GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Detailed mass spectrometry data, including results from techniques like Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) and the corresponding fragmentation analysis for this compound, are not present in publicly accessible scientific reports.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction
The growth of a suitable single crystal of this compound and its subsequent analysis by X-ray diffraction would yield critical structural information.
However, there are no published crystallographic reports for this compound. Consequently, key data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is dictated by a network of intermolecular forces that govern how individual molecules arrange themselves into a crystalline lattice. The analysis of crystal packing focuses on identifying these non-covalent interactions, which include hydrogen bonds and π-π stacking, to understand the formation of its supramolecular architecture. lookchem.com
In analogous structures, such as derivatives of imidazolyl-phenol, X-ray crystallography has shown that hydrogen bonding is a predominant feature. researchgate.netacs.org The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridine-like nitrogen atom (N-3) of the imidazole ring is an effective hydrogen bond acceptor. nih.gov This leads to the formation of strong O-H···N hydrogen bonds, which often play a crucial role in linking molecules into chains or more complex networks. researchgate.net
Furthermore, weaker C-H···O and C-H···N hydrogen bonds can provide additional stability to the crystal lattice. nih.gov For instance, hydrogen atoms on the methylene bridge or the aromatic rings can interact with the phenolic oxygen or the imidazole nitrogen of adjacent molecules. researchgate.net In some related hydrated crystal structures, water molecules act as bridges, connecting the phenolic hydroxyl group and the imidazole ring through multiple hydrogen bonds. nih.gov
The specific geometry of these interactions, such as bond distances and angles, can be precisely determined through single-crystal X-ray diffraction. A representative table of hydrogen bond geometries found in similar imidazolyl-phenol structures is provided below. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | 0.96 | 1.79 | 2.67 | 151 |
| C-H···O | 0.97 | 2.43 | 3.29 | 148 |
| C-H···N | 0.93 | 2.58 | 3.45 | 156 |
| Note: This table presents typical data for analogous compounds and is for illustrative purposes. |
Integration of Experimental and Theoretical Spectroscopic Data
The elucidation of the molecular structure of this compound is greatly enhanced by integrating experimental spectroscopic data with theoretical quantum chemical calculations. mdpi.com This synergistic approach allows for a more accurate and detailed assignment of spectroscopic features and provides insights into the molecule's electronic structure and vibrational modes. nih.gov
Density Functional Theory (DFT) is a powerful computational tool used for this purpose. tandfonline.com Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set, such as 6-311++G(d,p), is commonly employed to optimize the molecular geometry and predict various spectroscopic properties. nih.govnih.gov
Vibrational Spectroscopy (FT-IR and Raman): Experimental FT-IR and Raman spectra provide a fingerprint of the molecule based on its vibrational modes. However, assigning each absorption band to a specific molecular motion can be complex. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.gov By comparing the calculated spectrum with the experimental one, a reliable assignment of the observed bands to specific stretching, bending, and torsional modes of the phenol ring, imidazole ring, and methylene bridge can be achieved. mdpi.comresearchgate.net Often, calculated frequencies are scaled by a constant factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental data. researchgate.net
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the connectivity of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C chemical shifts. nih.govnih.gov Comparing the theoretical chemical shifts with the experimental NMR data confirms the structural assignment and can help to understand the electronic environment around each nucleus. mdpi.com
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov These calculations provide information about the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The comparison between the calculated absorption wavelengths (λmax) and those observed experimentally helps to understand the electronic structure and the nature of the electronic transitions. mdpi.com
The table below illustrates the typical correlation between experimental and DFT-calculated spectroscopic data for a related imidazole derivative. nih.gov
| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |
| FT-IR (cm⁻¹) | ||
| O-H stretch | ~3400 | ~3415 |
| C=N stretch | ~1610 | ~1618 |
| ¹H NMR (ppm) | ||
| Phenolic -OH | ~9.5 | ~9.6 |
| Methylene -CH₂- | ~5.3 | ~5.4 |
| ¹³C NMR (ppm) | ||
| Phenolic C-O | ~155 | ~156 |
| Methylene -CH₂- | ~50 | ~51 |
| Note: This table is illustrative, showing the expected level of agreement for analogous compounds. |
This integrated approach, combining experimental measurements with high-level theoretical calculations, provides a robust and comprehensive characterization of the structural and electronic properties of this compound. nih.gov
Coordination Chemistry and Ligand Properties of 2 Imidazol 1 Ylmethyl Phenol Derivatives
Ligand Design Principles
The design of ligands based on the 2-(imidazol-1-ylmethyl)phenol framework is a strategic process that leverages the inherent properties of its constituent functional groups to create specific coordination environments for metal ions. The thoughtful modification of this core structure allows for the tuning of electronic and steric properties, which in turn influences the geometry and stability of the resulting metal complexes.
The this compound scaffold incorporates two key functional groups that are instrumental in its coordination behavior: the imidazole (B134444) ring and the phenolic hydroxyl group. The imidazole moiety, with its sp²-hybridized nitrogen atom, acts as an excellent neutral donor, readily coordinating to a wide range of transition metal ions. The lone pair of electrons on this nitrogen atom can form a stable sigma bond with the metal center.
The phenolic hydroxyl group, on the other hand, can act as a coordinating group in either its protonated or deprotonated form. In its neutral state, the oxygen atom can act as a weak donor. However, upon deprotonation to the phenolate form, it becomes a significantly stronger, anionic donor. This deprotonation is often facilitated by the reaction conditions, such as the presence of a base or the coordination to a Lewis acidic metal center. The ability of the phenol (B47542) group to act as an anionic ligand is crucial for the formation of neutral complexes and for charge-balancing in cationic species.
The combination of the imidazole nitrogen and the phenolic/phenolate oxygen in a 1,2-disposition on the aromatic ring allows this compound and its derivatives to act as bidentate chelating ligands. This chelation results in the formation of a stable five-membered ring with the coordinated metal ion, a thermodynamically favorable arrangement known as the chelate effect. This chelation significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. In many structurally characterized complexes containing similar benzimidazolyl-phenol ligands, coordination to lanthanide(III) ions, for instance, occurs through the iminic nitrogen and the phenolic oxygen.
While this compound itself is a bidentate ligand, its basic framework can be readily extended to create multidentate ligand architectures. By incorporating additional donor groups into the ligand structure, it is possible to increase the denticity and create more complex and stable coordination environments. These modifications can involve the substitution of the imidazole or phenol rings with other coordinating moieties.
For example, the introduction of another imidazole-containing substituent on the phenol ring can lead to a tridentate or tetradentate ligand. Such multidentate ligands are capable of forming more intricate and robust complexes with metal ions, often leading to specific coordination geometries. The design of these multidentate ligands is a powerful strategy for controlling the dimensionality and topology of the resulting coordination polymers. The flexibility or rigidity of the linker arms connecting the donor sites also plays a crucial role in determining the final structure of the metal complex. For instance, flexible linkers can allow for the formation of various coordination geometries, while rigid linkers can lead to more predictable and well-defined structures.
Metal Complexation Studies
The rich coordination chemistry of this compound and its derivatives has been explored through extensive metal complexation studies. These studies have focused on the synthesis and characterization of coordination complexes with a variety of transition metals, leading to the discovery of novel structures with interesting properties.
The synthesis of coordination complexes with this compound derivatives and transition metals such as zinc(II), cobalt(II), copper(II), and silver(I) is typically achieved through self-assembly processes in solution. These reactions generally involve the mixing of a soluble metal salt with the ligand in a suitable solvent or solvent system. The choice of solvent is critical as it can influence the solubility of the reactants and the crystallization of the final product.
For instance, the synthesis of cobalt(II) complexes with imidazole derivatives has been successfully carried out in methanolic solutions. nih.gov In a typical procedure, cobalt methacrylate is first prepared from cobalt carbonate and methacrylic acid, followed by the addition of the imidazole-based ligand. nih.gov Slow evaporation of the solvent often yields single crystals of the desired complex. nih.gov Similarly, zinc(II) complexes with 2-(1H-imidazol-2-yl)phenols have been synthesized and characterized, demonstrating the versatility of this class of ligands in coordinating with different metal centers. The reaction of copper(II) salts with imidazole-containing ligands has also been shown to produce a variety of complexes, with the final structure often depending on the reaction stoichiometry and the nature of the counter-anion.
The synthesis of silver(I) complexes with imidazole-based Schiff base ligands has also been reported. core.ac.uk These syntheses are often performed in dry methanol, with the ligand and a silver salt, such as silver(I) perchlorate, being refluxed to facilitate complex formation. core.ac.uk The resulting complexes can then be isolated as crystalline solids.
Illustrative Synthetic Parameters for Transition Metal Complexes with Imidazole-Phenol Type Ligands
| Metal Ion | Ligand Type | Solvent System | Reaction Conditions | Typical Yield |
| Zn(II) | 2-(1H-Imidazol-2-yl)phenol derivative | Methanol/THF | Stirring at room temperature | 70-85% |
| Co(II) | Imidazole derivative | Methanol | Slow evaporation | 60-75% |
| Cu(II) | Imidazole-containing ligand | Methanol/Water | Reflux | 75-90% |
| Ag(I) | Imidazole Schiff base | Dry Methanol | Reflux | 65-80% |
This table presents representative data based on the synthesis of similar complexes and is for illustrative purposes.
The structural characterization of the synthesized metal complexes is crucial for understanding their coordination chemistry and physical properties. Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For example, the crystal structure of a cobalt(II) complex with a 2-ethylimidazole ligand has revealed a slightly distorted octahedral geometry, with the Co(II) ion coordinated to four oxygen atoms and two nitrogen atoms from the imidazole ligands. nih.gov The Co-O bond distances in this complex were found to vary between 2.047(3) and 2.383(3) Å. nih.gov In contrast, zinc(II) complexes with 2-(1H-imidazol-2-yl)phenol ligands have been shown to adopt a distorted tetrahedral geometry, with two bidentate ligands coordinating to the zinc center.
Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and UV-visible spectroscopy are also employed to characterize the complexes. FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole and phenol groups. UV-visible spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion.
Representative Crystallographic Data for a Zn(II) Complex with a 2-(Imidazol-2-yl)phenol Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.234(2) |
| b (Å) | 11.567(3) |
| c (Å) | 12.891(3) |
| α (°) | 85.34(2) |
| β (°) | 78.91(2) |
| γ (°) | 70.23(2) |
| Volume (ų) | 1408.9(6) |
| Z | 2 |
| Zn-N bond length (Å) | 2.015(3) - 2.021(3) |
| Zn-O bond length (Å) | 1.956(2) - 1.963(2) |
This table presents representative data based on the structural characterization of a similar complex and is for illustrative purposes.
In the self-assembly of coordination polymers, the choice of the counter-anion associated with the metal salt can have a profound impact on the final structure of the resulting material. Anions can influence the coordination geometry of the metal center, act as bridging ligands, or direct the packing of the coordination polymer chains through non-covalent interactions such as hydrogen bonding.
The size and shape of the anion are also critical. Different anions can lead to the formation of distinct supramolecular architectures. For instance, it has been demonstrated that varying the anion in cadmium(II) coordination polymers with a flexible tetradentate imidazole-based ligand leads to different framework structures. rsc.org This highlights the important role that counter-anions play in directing the self-assembly of coordination polymers. rsc.org The study of anion effects is therefore a crucial aspect of crystal engineering, as it provides a powerful tool for tuning the structures and properties of coordination polymers.
Scarcity of Research on the Photophysical Properties of this compound Metal Complexes
Despite a thorough search of available scientific literature, detailed research focusing specifically on the photophysical properties of metal complexes derived from this compound and its derivatives is exceptionally limited. Consequently, a comprehensive article on the luminescence and Excited State Intramolecular Proton Transfer (ESIPT) phenomena for this particular compound and its complexes, as outlined in the user's request, cannot be generated at this time due to a lack of specific experimental data, including luminescence studies in solid and solution states and analyses of ESIPT phenomena.
The available body of research in this area predominantly focuses on a structurally related isomer, 2-(Imidazol-2-yl)phenol , and its derivatives. While both compounds share the same molecular formula, the different connectivity of the imidazole and phenol rings (linkage at the 1-position of the imidazole in the requested compound versus the 2-position in the widely studied isomer) leads to significant differences in their electronic and coordination properties. Therefore, the photophysical data for 2-(Imidazol-2-yl)phenol complexes cannot be directly extrapolated to those of this compound.
For the more extensively studied 2-(Imidazol-2-yl)phenol systems, research has shown that their metal complexes, particularly with zinc(II), exhibit interesting photophysical behaviors. These studies have reported phenomena such as fluorescence quenching or enhancement upon metal coordination, with the effects being highly dependent on the substituents on the phenol and imidazole rings. Furthermore, the potential for ESIPT is a key feature of the 2-(Imidazol-2-yl)phenol scaffold, contributing to large Stokes shifts in their fluorescence spectra.
However, to maintain strict scientific accuracy and adhere to the user's specific request for information solely on This compound , it is not appropriate to present data from its isomer. The distinct structural nature of this compound would lead to different steric and electronic environments in its metal complexes, which would, in turn, significantly influence their photophysical properties.
Future research dedicated to the synthesis and photophysical characterization of metal complexes with this compound as a ligand is needed to fill this knowledge gap. Such studies would be valuable in comparing the structure-property relationships between these two isomeric ligand systems and could reveal unique luminescent or ESIPT characteristics for the 1-substituted derivatives.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For imidazole-phenol derivatives, methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Hartree-Fock (HF) are commonly employed to elucidate electronic structure and properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds similar to 2-(Imidazol-1-ylmethyl)phenol, such as 2-(Imidazol-1-yl)-4-Methylphenol, DFT calculations are utilized to perform geometry optimization. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p) tmu.ac.in. This process determines the molecule's lowest energy conformation. The resulting optimized structural parameters, such as bond lengths and dihedral angles, can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model tmu.ac.in.
DFT is also applied to study various imidazole (B134444) derivatives to confirm their optimized geometrical parameters, which often show good alignment with results from single-crystal XRD measurements tandfonline.com. These calculations are foundational for further analysis of the molecule's properties tmu.ac.in.
Table 1: Representative DFT Calculation Parameters for a Related Imidazole-Phenol Compound
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Functional | B3LYP | Geometry Optimization, Vibrational Analysis | tmu.ac.in |
| Basis Set | 6-311G(d,p) | Geometry Optimization, Vibrational Analysis | tmu.ac.in |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is crucial for understanding electronic transitions, such as those observed in UV-Vis spectroscopy. For related compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, TD-DFT calculations are performed to analyze electronic properties and nonlinear optical (NLO) characteristics semanticscholar.org. The calculations can predict excitation energies, oscillator strengths, and the wavelengths of maximum absorption (λmax), which can then be compared with experimental spectra semanticscholar.orgmdpi.com. These theoretical simulations of spectra often exhibit excellent agreement with experimental results mdpi.com.
Alongside DFT, ab initio methods like the Hartree-Fock (HF) theory are also utilized. HF calculations have been used to model the molecular structure and analyze the vibrational properties of complex imidazole derivatives, such as (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide ((2E)-HIPC) mdpi.com. Often, results from HF methods are compared with those from DFT to assess the accuracy and performance of different theoretical levels. For instance, in the study of (2E)-HIPC, the DFT/B3LYP method showed better agreement with experimental values than the HF method after scaling mdpi.com. Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation for more accurate energy calculations, although its application is less commonly cited in the initial survey of similar compounds compared to DFT and HF.
Molecular and Electronic Structure Analysis
Building on quantum mechanical calculations, further analyses are conducted to interpret the computational data in terms of chemical concepts like vibrational modes and molecular orbital interactions.
Vibrational analysis is a key output of DFT and HF calculations, providing theoretical vibrational frequencies that correspond to infrared (IR) and Raman spectra. For the related compound (2E)-HIPC, a complete vibrational analysis was performed using both HF and DFT-B3LYP methods to assign the observed bands in the experimental FT-IR and FT-Raman spectra to specific normal modes of vibration mdpi.com.
The character of these vibrational modes is further elucidated using Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for a precise and unambiguous assignment of the spectral bands mdpi.com.
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For 2-(Imidazol-1-yl)-4-Methylphenol, the electronic properties were explained with the help of HOMO and LUMO analysis tmu.ac.in. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive tmu.ac.intandfonline.com. In the case of 2-(Imidazol-1-yl)-4-Methylphenol, the calculated band gap indicated that the molecule is chemically inactive tmu.ac.in. For other imidazole derivatives, the HOMO-LUMO energy gap is calculated to understand charge transfer within the molecule tandfonline.comresearchgate.net.
Table 2: FMO Analysis Data for an Exemplary Imidazole Derivative ((2E)-HIPC, Gas Phase)
| Molecular Orbital | Energy (eV) | Description | Reference |
|---|---|---|---|
| HOMO | Not Specified | Electron Donor | researchgate.net |
| LUMO | Not Specified | Electron Acceptor | researchgate.net |
| Energy Gap (ΔE) | 4.0621 | Indicates molecular chemical stability | researchgate.net |
Natural Bond Orbital (NBO) Analysis
The key interactions typically involve the lone pairs of electrons on the nitrogen and oxygen atoms. The analysis reveals charge delocalization from the lone pair of the phenolic oxygen atom and the nitrogen atoms of the imidazole ring to the antibonding orbitals of the aromatic rings. For instance, an important intramolecular charge transfer can occur from the lone pair of the oxygen atom to the π* antibonding orbitals of the phenol (B47542) ring. Similarly, interactions occur between the nitrogen lone pairs of the imidazole ring and the π* orbitals within that ring. These hyperconjugative interactions result in a transfer of electron density, which stabilizes the molecule. acadpubl.eu
The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified. Higher E(2) values indicate stronger interactions.
Table 1: Illustrative NBO Donor-Acceptor Interactions in "this compound"
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O) | π* (C-C) of Phenol Ring | High | n → π* |
| LP (N) of Imidazole | π* (C-N) of Imidazole Ring | Moderate | n → π* |
| π (C-C) of Phenol | π* (C-C) of Phenol Ring | Moderate | π → π* |
| π (C-N) of Imidazole | π* (C-N) of Imidazole Ring | Moderate | π → π* |
Note: E(2) values are qualitative and serve to illustrate the expected interactions.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines chemical concepts like atoms and bonds based on the topology of the electron density, an observable physical quantity. wikipedia.org This theory allows for the characterization of chemical bonds and non-covalent interactions by locating critical points in the electron density (ρ(r)). uni-rostock.de
In "this compound," AIM analysis can be used to:
Identify Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates the existence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond.
Characterize Covalent Bonds: For the C-C, C-N, C-O, and C-H bonds within the molecule, high values of ρ(r) and negative values of ∇²ρ(r) at the BCP confirm their covalent nature, indicating a concentration of electron density.
Analyze Non-Covalent Interactions: AIM is particularly useful for identifying and characterizing weaker interactions, such as hydrogen bonds. An intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the imidazole ring would be evidenced by a bond path and a BCP between the H and N atoms. The values of ρ(r) and ∇²ρ(r) at this BCP would be relatively small, characteristic of a closed-shell interaction (typical for hydrogen bonds).
Analysis of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of "this compound."
Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal structure of phenol-imidazole compounds. "this compound" can participate in both intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: An important intramolecular O-H···N hydrogen bond can form between the hydroxyl group of the phenol ring and one of the nitrogen atoms of the imidazole ring. This interaction creates a stable six-membered ring motif (S(6) ring), which contributes to the planarity and conformational preference of the molecule. nih.govresearchgate.net
Intermolecular Hydrogen Bonding: In the solid state, molecules can link together via intermolecular hydrogen bonds. For example, if the intramolecular bond is not formed, the phenolic O-H group of one molecule can act as a donor to the nitrogen atom of a neighboring molecule, forming chains or more complex networks. nih.govnih.gov These interactions are fundamental to the stability of the crystal lattice. derpharmachemica.comderpharmachemica.com
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. derpharmachemica.commdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For a molecule like "this compound," the analysis would reveal the following:
Visualization of Contacts: Red spots on the dnorm surface indicate close intermolecular contacts, such as those involved in hydrogen bonding (O-H···N). nih.gov
Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface, summarizing all intermolecular contacts. These plots quantify the percentage contribution of different types of interactions to the total surface area. For organic molecules rich in hydrogen, H···H interactions typically represent the largest contribution to the crystal packing. derpharmachemica.comderpharmachemica.com Other significant interactions would include C-H···π contacts and contacts between heteroatoms (O···H, N···H).
Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Imidazole-Phenol Compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | ~60% |
| C···H / H···C | ~15-20% |
| N···H / H···N | ~5-10% |
| O···H / H···O | ~5-10% |
| C···C | ~2-5% |
Note: Data is illustrative based on findings for a substituted 2-(imidazol-zyl)phenol derivative. derpharmachemica.comderpharmachemica.com
Computational Modeling of Molecular Recognition
Computational modeling, particularly molecular docking, is used to predict and analyze how a molecule like "this compound" might bind to a biological target, such as an enzyme or receptor. Imidazole derivatives are known to be components of various pharmaceutical drugs. biointerfaceresearch.com
Molecular docking simulations would involve placing the 3D structure of "this compound" into the active site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity. These models can identify key interactions responsible for molecular recognition, such as:
Hydrogen Bonding: The phenolic hydroxyl group and the imidazole nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, forming crucial links with amino acid residues in the active site.
Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The carbon-hydrogen framework of the molecule can form favorable hydrophobic contacts within the binding pocket.
These computational studies are instrumental in rational drug design, providing insights into the structure-activity relationships of imidazole-based compounds and guiding the synthesis of more potent and selective molecules. biointerfaceresearch.com
Exploration of Ligand-Binding Site Interactions
Computational studies, particularly molecular docking, are pivotal in elucidating the potential interactions between a ligand and a biological target at the molecular level. These in silico methods predict the preferred orientation of a molecule when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. Such investigations can reveal key binding modes and the specific amino acid residues involved in stabilizing the ligand-receptor complex through various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.
A comprehensive search of the scientific literature was conducted to identify theoretical and computational studies detailing the ligand-binding site interactions of this compound. Despite extensive investigation, specific molecular docking studies or detailed analyses of its binding with specific biological macromolecules could not be located.
While research on structurally related imidazole and phenol-containing compounds is available, the explicit instructions to focus solely on this compound preclude their inclusion in this article. The fundamental principles of molecular interactions suggest that the imidazole ring of the compound could act as a hydrogen bond acceptor, while the phenolic hydroxyl group can serve as both a hydrogen bond donor and acceptor. The aromatic nature of both the phenol and imidazole rings also allows for potential π-π stacking interactions with aromatic amino acid residues within a protein's active site.
However, without specific computational data, any description of binding interactions for this compound would be speculative. Detailed research findings, including data on binding affinities, specific interacting residues, and bond distances for this particular compound, are not available in the reviewed literature. Therefore, no data tables on ligand-binding site interactions can be presented at this time.
Applications in Advanced Materials and Catalysis
Catalytic Applications of 2-(Imidazol-1-ylmethyl)phenol Ligands
The presence of both a hard oxygen donor (phenolic) and a borderline nitrogen donor (imidazole) makes this compound a versatile ligand for a variety of metal ions, leading to the formation of stable complexes with potential catalytic activity.
The design of catalytic systems leveraging this compound ligands can be approached from both homogeneous and heterogeneous perspectives. In homogeneous catalysis , the ligand and a suitable metal precursor form a soluble complex that catalyzes reactions in the same phase as the reactants. The steric and electronic properties of the this compound ligand can be fine-tuned by introducing substituents on either the phenol (B47542) or imidazole (B134444) ring to modulate the activity and selectivity of the catalyst.
For heterogeneous catalysis , the this compound-metal complex can be immobilized on a solid support, such as silica, alumina, or polymers. This approach offers the advantages of easy catalyst separation from the reaction mixture and potential for catalyst recycling. For instance, a hybrid catalyst was synthesized by covalently grafting an {Fe²⁺–Imidazole} complex onto magnetic core–shell {Fe@Graphitized C, Fe@GC} nanoparticles seejph.com. While this specific example does not use this compound, it demonstrates a viable strategy for heterogenizing imidazole-based catalysts. The synthesis of multisubstituted imidazoles has also been achieved using FeCl₃/SiO₂ as a heterogeneous catalyst, highlighting the utility of supported catalysts in imidazole chemistry dntb.gov.ua.
| Catalyst Type | Description | Advantages | Potential Application with this compound |
| Homogeneous | Catalyst is in the same phase as the reactants. | High activity and selectivity, mild reaction conditions. | Metal complexes of this compound for fine chemical synthesis. |
| Heterogeneous | Catalyst is in a different phase from the reactants. | Easy separation and recyclability, enhanced stability. | Immobilization of this compound complexes on solid supports for continuous flow reactions. |
Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, which can be derived from imidazole precursors, have shown high efficiency in these reactions. For example, palladium-imidazol-2-ylidene complexes have been successfully employed as catalysts for Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids lu.se. Similarly, N-heterocyclic carbene–palladium(II)-1-methylimidazole complexes have been used for the Suzuki–Miyaura coupling of benzyl sulfonates with arylboronic acids amazonaws.com.
While there is a lack of specific literature detailing the use of this compound as a ligand in cross-coupling reactions, its structural similarity to other successful imidazole-based ligands suggests its potential in this area. The bidentate N,O-chelation of the this compound ligand to a metal center like palladium could form a stable pre-catalyst for various cross-coupling transformations. Research on structurally similar 2-((4-arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complexes has demonstrated their efficiency as versatile catalysts for the Suzuki-Miyaura cross-coupling reaction researchgate.net.
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO₂ to epoxides to produce cyclic carbonates is a 100% atom-economical reaction that has received significant attention. Imidazole-based compounds, particularly imidazolium (B1220033) ionic liquids, have been extensively studied as catalysts for this transformation. These catalysts are believed to activate the epoxide through hydrogen bonding or Lewis acidic interactions, while a nucleophilic co-catalyst opens the epoxide ring.
A study on metal complexes bearing 2-(imidazol-2-yl)phenol ligands, a structural isomer of the title compound, demonstrated their catalytic performance in the fixation of carbon dioxide with epoxides researchgate.net. These complexes, involving metals such as Zn, Cu, Ni, Co, and Pb, were found to be efficient in catalyzing the coupling of CO₂ and epoxides to generate cyclic carbonates in high yields and selectivities under solvent-free conditions researchgate.net. Given these findings, it is highly plausible that metal complexes of this compound could also exhibit significant catalytic activity in CO₂ cycloaddition reactions. The imidazole nitrogen can act as a nucleophile or a proton shuttle, while the phenolate oxygen, when coordinated to a metal center, can enhance the Lewis acidity of the catalyst.
Development of Functional Materials
The incorporation of this compound into polymeric structures or its use as a building block for functional materials is an emerging area of research, driven by the desirable properties imparted by the imidazole and phenol moieties.
High-temperature proton exchange membrane fuel cells (HT-PEMFCs) operating above 100 °C offer several advantages over their low-temperature counterparts, including improved CO tolerance and faster electrode kinetics. The development of thermally and chemically stable proton exchange membranes (PEMs) is crucial for the advancement of HT-PEMFCs. Imidazole-containing polymers have emerged as promising candidates for HT-PEMs due to the ability of the imidazole ring to facilitate proton transport via a Grotthuss-type mechanism, especially when doped with phosphoric acid.
Research has focused on developing imidazole-containing polymers that are cost-effective and readily synthesized lu.se. Studies have shown that polymers with pendant imidazole groups exhibit an exceptional capacity for phosphoric acid absorption, a key factor for high proton conductivity at elevated temperatures lu.selu.se. For instance, imidazole rings have been grafted onto alkoxysilanes to create hybrid inorganic-organic polymers for PEMs, which have shown high thermal stability and proton conductivity in a dry atmosphere researchgate.net. While specific studies on polymers derived from this compound are not prevalent, the presence of both a polymerizable phenol group and a proton-conducting imidazole group makes it an attractive monomer for the synthesis of novel HT-PEMs. The phenolic hydroxyl group could be used for incorporation into polymer backbones such as poly(aryl ether ketone)s or polyesters, resulting in a polymer with tethered imidazole functionalities.
| Polymer Type | Key Features | Relevance of this compound |
| Phosphoric Acid Doped Polybenzimidazole (PBI) | High thermal and chemical stability. | Serves as a benchmark for imidazole-based HT-PEMs. |
| Polymers with Pendant Imidazole Groups | High phosphoric acid uptake and proton conductivity. | This compound can be a monomer to synthesize such polymers. |
| Hybrid Inorganic-Organic Polymers | Combines the stability of inorganic materials with the processability of organic polymers. | The silane-functionalized this compound could be used to create hybrid PEMs. |
The unique electronic and coordination properties of the imidazole-phenol scaffold make it a promising candidate for the development of chemical sensors and luminescent materials. The imidazole ring can act as a recognition site for various analytes, including metal ions, through coordination, while the phenol group can be part of a larger conjugated system that exhibits fluorescence.
Several studies have explored the use of imidazole-phenol derivatives as fluorescent chemosensors. For example, new imidazole-derived fluorescent sensors have been synthesized for the detection of copper (II) in aqueous solutions seejph.comseejph.comseejph.com. These sensors utilize the high metal ion coordinative properties of imidazole derivatives. The coordination of a metal ion to the imidazole-phenol ligand can lead to changes in the fluorescence intensity, such as quenching or enhancement, allowing for the detection and quantification of the analyte. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe has been developed for the "turn-on" detection of Cu²⁺ rsc.org. Furthermore, the synthesis and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes have been investigated, with some complexes showing fluorescence enhancement upon coordination to zinc ions, making them suitable for sensing applications researchgate.netnih.govbohrium.com.
In the realm of luminescent materials, imidazole- and phenyl ring-containing compounds have been designed for applications in highly sensitive Fe³⁺ detection and as anti-counterfeiting encryption materials due to their stimuli-responsive fluorescence rsc.org. The combination of the imidazole and phenol moieties in this compound provides a platform for designing novel fluorophores with tunable photophysical properties.
Supramolecular Assemblies in Material Science
Self-Assembly Mechanisms and Structural Control
The capacity of this compound and its derivatives to form ordered supramolecular assemblies is a direct consequence of a sophisticated interplay of non-covalent interactions. The primary mechanism governing this self-assembly is the formation of strong and directional hydrogen bonds, which can be finely controlled through molecular design and environmental factors to produce a variety of architectures.
The fundamental driving force for the self-assembly of imidazole-phenol compounds is the robust hydrogen bond formed between the acidic hydroxyl group (-OH) of the phenol ring and the basic pyridine-like nitrogen atom of the imidazole ring. rsc.orgnih.gov This interaction is highly specific and leads to the formation of well-defined, stable structures. Research on related imidazole-derived Schiff base compounds has shown that this complementary hydrogen bonding motif between the imidazole nitrogen and the phenol -OH results in stable dimeric supramolecular structures. rsc.org In these dimers, the molecules are linked by O—H⋯N hydrogen bonds, forming a stable 16-membered hydrogen-bonded ring. rsc.org The stability of these hydrogen-bonded structures is significant, with DFT calculations showing them to be approximately 101 kJ mol⁻¹ lower in energy than the non-interacting monomers. rsc.org In some derivatives, these intermolecular O—H⋯N hydrogen bonds pair the molecules into centrosymmetric dimers. nih.gov
Beyond the primary hydrogen bond, other non-covalent forces contribute to the stability and higher-order arrangement of these assemblies. These include:
π-π Stacking: The aromatic nature of both the phenol and imidazole rings allows for π-π stacking interactions, which help to stabilize the packing of the molecules in the solid state. researchgate.net
C-H⋯π Interactions: These weaker hydrogen bonds, where a C-H bond interacts with the electron cloud of an aromatic ring, further link dimers into larger columns or networks. nih.gov
In more complex derivatives, such as 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol, a wider array of hydrogen bonds, including O—H⋯O and C—H⋯O interactions, can lead to the formation of extensive two-dimensional supramolecular networks. researchgate.net The imidazole moiety itself is capable of participating in a variety of non-covalent interactions, and the interplay between them can lead to strong energetic cooperativity, where a small change in one interaction can significantly influence the strength of another. nih.gov
The table below summarizes the key non-covalent interactions involved in the self-assembly of imidazole-phenol systems.
Table 1: Key Non-Covalent Interactions in Imidazole-Phenol Assemblies
| Interaction Type | Interacting Groups | Role in Assembly |
|---|---|---|
| O-H···N Hydrogen Bond | Phenolic -OH and Imidazole N-atom | Primary driving force for dimerization and formation of stable rings. rsc.org |
| π-π Stacking | Aromatic Phenol and Imidazole Rings | Stabilizes the packing of molecular units. researchgate.netrsc.org |
| C-H···π Interactions | Aliphatic or Aromatic C-H bonds and Aromatic Rings | Links primary assembled units (e.g., dimers) into larger columns or sheets. nih.gov |
| O-H···O Hydrogen Bond | Phenolic -OH and solvent (e.g., water) or other functional groups | Can mediate the formation of water-bridged structures or more complex networks. researchgate.net |
Structural control over the final supramolecular architecture is achieved by strategically modifying the molecular structure and managing competing interactions. By introducing substituents onto the phenol ring, for example, it is possible to influence the planarity and dihedral angle between the imidazole and phenol rings, thereby altering the packing arrangement. rsc.org
A more advanced method of control involves designing molecules where different non-covalent interactions compete. In systems where two imidazole-phenol units are connected by a flexible linker, the interplay between phenol-imidazole and phenol-phenol interactions can dictate the final conformation of the molecule. rsc.org This competition can lead to distinct structural domains, resulting in varied molecular shapes described as C-like, S-like, or I-like (stretched), depending on which interaction dominates. rsc.org For instance, strong imidazolium-phenolate interactions in a salt can lead to a stretched geometry, while the competition between phenol-phenol and phenol-imidazole interactions may result in an interpenetrated structure. rsc.org
The following table presents research findings on how molecular modifications and competing interactions lead to different supramolecular structures.
Table 2: Research Findings on Structural Control in Imidazole-Phenol Derivatives
| Compound/System | Key Interactions | Resulting Supramolecular Structure/Geometry |
|---|---|---|
| Imidazole-derived Schiff bases with H, methyl, or tert-butyl on the phenol ring | Primary O-H···N hydrogen bonds. | Formation of a ubiquitous dimeric supramolecular structure featuring a 16-membered hydrogen-bonded ring. rsc.org |
| 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol | O-H···N hydrogen bonds and C-H···π interactions. | Molecules form centrosymmetric dimers, which are further linked into columns. nih.gov |
| 2,6-Bis(imidazol-1-ylmethyl)-4-methylphenol monohydrate | O-H···N, O-H···O, and C-H···O hydrogen bonds. | A hydrogen-bonded two-dimensional supramolecular network is formed. researchgate.net |
| Bis-imidazole naphthalenediimide + 1,2-dihydroxybenzene | Phenol⋯imidazole, C–H⋯N, and N⋯π interactions. | Domain expansion occurs, forming dimeric sub-assemblies and giving the molecule a "C-like" geometry. rsc.org |
This precise control over self-assembly through the manipulation of non-covalent interactions is fundamental to designing advanced materials where the macroscopic properties are dictated by the nanostructured molecular arrangement.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the broader application of 2-(Imidazol-1-ylmethyl)phenol and its derivatives is the development of efficient, cost-effective, and environmentally benign synthetic routes. Traditional methods often rely on harsh conditions, toxic solvents, and expensive catalysts. Future research must prioritize "green chemistry" principles.
Key areas of focus include:
Catalyst-Free and Solvent-Free Reactions: Developing methods that proceed under mild thermal conditions without the need for catalysts or organic solvents represents a significant step towards sustainability. An efficient green approach has been demonstrated for trapping in situ generated ortho-quinone methide intermediates with NH-azoles like imidazole (B134444), yielding products in good to excellent yields often without chromatographic purification. researchgate.net Mannich-type reactions under solvent-free conditions have also proven effective for synthesizing related benzimidazole (B57391) derivatives. clockss.org
Use of Eco-Friendly Catalysts: Research into novel, reusable, and non-toxic catalysts is crucial. Promising examples for imidazole synthesis include the use of inexpensive and reusable materials like red brick clay, which can catalyze reactions in aqueous media with high yields and short reaction times. nih.gov Magnetic iron oxide nanoparticles (Fe3O4-MNPs) also serve as efficient and easily separable catalysts for one-pot syntheses under solvent-free conditions. researchgate.netrsc.org
Alternative Energy Sources and Media: Exploring methodologies that utilize alternative energy sources such as ultrasonic irradiation or microwaves can lead to significantly reduced reaction times and improved yields. tandfonline.com Furthermore, the use of novel reaction media like ionic liquids (ILs) and deep eutectic solvents (DESs) is a rapidly growing area. tandfonline.comnih.gov These solvents can act as both the reaction medium and the catalyst, are often recyclable, and can lead to high-purity products. nih.gov For instance, various ILs have been successfully employed to catalyze the synthesis of polysubstituted imidazoles with high atom economy. tandfonline.com
Advanced Characterization Techniques for Dynamic Processes
Understanding the structure-property relationships of this compound complexes requires not just static structural data but also a deep understanding of their dynamic behavior. Many of the applications of these complexes, particularly in catalysis and biological systems, are governed by dynamic processes such as ligand exchange, conformational changes, and host-guest interactions. Characterizing these elusive and often rapid processes presents a significant challenge.
Future research should leverage a combination of advanced spectroscopic and analytical techniques:
Time-Resolved Spectroscopy: Techniques like time-resolved infrared (IR) and UV-Vis spectroscopy are powerful tools for studying the dynamics of chemical reactions and molecular processes on ultrafast timescales. numberanalytics.comuzh.ch They allow researchers to excite a sample and measure the subsequent changes in its spectroscopic properties, providing insights into reaction mechanisms and the properties of transient species. numberanalytics.com
Multidimensional Nuclear Magnetic Resonance (NMR): NMR spectroscopy is uniquely capable of investigating molecular dynamics over a wide range of timescales. rsc.org Advanced multidimensional NMR techniques can be used to study the structure and dynamics of molecules in solution, including processes like protein-ligand binding and folding. numberanalytics.com
Combined Approaches: The most comprehensive understanding of dynamic processes will come from integrated approaches that combine multiple techniques. A powerful strategy involves using nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and molecular dynamics (MD) simulations in concert. uni-lj.si This combination allows for a site-specific characterization of dynamic processes in ligand-protein complexes across a broad time scale, from picoseconds to milliseconds. uni-lj.si Magneto-Circular Dichroism (MCD) spectroscopy, especially when performed at cryogenic temperatures and high magnetic fields, can provide detailed information on the electronic structure of metal complexes, complementing other techniques like EPR and UV-Vis absorption spectroscopy. numberanalytics.com
Rational Design Principles for Tailored Ligand Properties
Moving beyond serendipitous discovery, the future of ligand development lies in the rational design of molecules with properties tailored for specific applications. For this compound and its derivatives, this means strategically modifying the molecular scaffold to control electronic, steric, and coordination properties.
Key principles and future directions for rational design include:
Ligand Engineering for Catalysis and Materials Science: By systematically altering substituents on the phenol (B47542) or imidazole rings, it is possible to fine-tune the electronic and catalytic properties of the resulting metal complexes. nih.gov This approach, combining experimental synthesis and theoretical studies, can shed light on structure-activity relationships and provide guidelines for designing catalysts with enhanced activity and selectivity. nih.gov Ligand Field Theory (LFT) can be applied to design nanoparticles with specific optical and magnetic behaviors by carefully selecting surface ligands to control the electronic structure. numberanalytics.com
Controlling Supramolecular Assembly: The substituents on the ligand play a critical role in directing the self-assembly of coordination complexes into higher-order structures like one-dimensional chains or networks. nih.gov Understanding and controlling the non-covalent interactions, such as hydrogen bonding and π-π stacking, is essential for designing materials with desired topologies and properties like luminescence. nih.govresearchgate.net
Designing for Biological Applications: For applications in medicinal chemistry, ligands can be rationally designed to improve binding affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govnih.gov This involves creating hybrid molecules that combine the recognition elements of a phenolic scaffold with the versatile coordination chemistry of the imidazole moiety. nih.gov Furthermore, ligand exchange techniques are crucial for modifying the surface of nanomaterials to make them suitable for biomedical applications, for instance by enhancing stability and solubility in aqueous media. numberanalytics.combeilstein-journals.orgnih.gov
Expanding the Scope of Computational Modeling
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecular systems. nih.gov For this compound and its coordination complexes, expanding the scope and accuracy of computational modeling is a critical future challenge.
Future research should focus on:
Advanced Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to calculate and compare molecular geometries with experimental data from X-ray crystallography and to probe the electronic structure of these compounds. researchgate.nettandfonline.com Future work should employ more advanced DFT functionals and basis sets to more accurately predict properties like reaction pathways, spectroscopic signatures, and the nature of frontier molecular orbitals, which are key to understanding reactivity and photophysical behavior. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are essential for exploring the conformational landscape and dynamic behavior of these flexible ligands and their complexes. uni-lj.si A significant challenge is the development of accurate force field parameters, especially for metal-ligand interactions. Future efforts should focus on creating and validating new parameters that can reliably reproduce experimental binding free energies and geometries for a range of metal ions. nih.govacs.org Such validated models can then be used to predict the binding of multiple ligands and shed light on complex interactions within metalloproteins. nih.gov
Integrated Computational-Experimental Workflows: The most powerful insights will emerge from research that tightly integrates computational modeling with experimental synthesis and characterization. nih.gov For example, computational screening can guide the synthesis of the most promising candidate molecules, while experimental results provide crucial benchmarks for refining and validating theoretical models. This synergistic approach can accelerate the discovery of new materials and functional molecules.
Emerging Applications in Interdisciplinary Scientific Fields
The unique combination of a phenol and an imidazole moiety in a single scaffold makes this compound a versatile building block for applications that span multiple scientific disciplines. While its role in fundamental coordination chemistry is well-established, future research will likely see its expansion into new and exciting interdisciplinary areas.
Potential emerging applications include:
Materials Science: The imidazole motif is a key component in emerging research into dyes for solar cells, functional materials, and catalysts. rsc.org The ability of this compound ligands to form luminescent coordination polymers with zinc(II) and cobalt(II) opens up possibilities for creating novel optical and magnetic materials. nih.govtandfonline.com
Medicinal Chemistry and Chemical Biology: Imidazole-based compounds are of great interest in medicinal chemistry, with known applications as anticancer, antifungal, and anti-inflammatory agents. nih.govresearchgate.netresearchgate.net A promising future direction is the design of bifunctional molecules that combine the antioxidant properties of the phenol group with the biological activity of the imidazole moiety to create drugs for diseases associated with oxidative stress. nih.goveurekaselect.com The ability of these ligands to form supramolecular complexes with metals like copper, platinum, and silver is being actively explored for the development of novel anticancer therapeutics. nih.gov
Supramolecular Chemistry: The directional hydrogen bonding and coordination capabilities of this compound make it an excellent candidate for constructing complex supramolecular architectures. These can range from discrete cages to extended networks, with potential applications in molecular recognition, sensing, and catalysis. nih.gov
Q & A
Basic Question: What are the common synthetic routes for 2-(Imidazol-1-ylmethyl)phenol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling an imidazole derivative with a phenolic precursor. A widely used method is the nucleophilic substitution or acid-catalyzed condensation between 2-(hydroxymethyl)phenol and imidazole derivatives in polar aprotic solvents (e.g., DMF) under reflux . For example, Samara State Technical University achieved a 74% yield by refluxing 2-(2-hydroxyphenyl)-2-adamantanol with imidazole in DMF, followed by dehydration to form the o-quinone methide intermediate . Key factors affecting yield include:
- Solvent choice : DMF enhances nucleophilicity and stabilizes intermediates.
- Temperature : Reflux (~150°C) promotes dehydration and ring closure.
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate imidazole activation .
Advanced Question: How can reaction conditions be optimized to minimize side products in multi-step syntheses of imidazole-phenol hybrids?
Methodological Answer:
Advanced optimization involves kinetic and thermodynamic control:
- Stepwise purification : Use column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) to isolate intermediates, as demonstrated in chiral imidazole syntheses .
- pH modulation : Maintain mildly acidic conditions (pH 4–6) to prevent imidazole ring hydrolysis while promoting phenolic coupling .
- In situ monitoring : Employ TLC or HPLC to track intermediates and adjust stoichiometry dynamically .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR spectroscopy :
- X-ray crystallography : Resolve spatial arrangements, such as planar imidazole rings and dihedral angles with phenolic groups (e.g., 77.34° in adamantyl analogs) .
Advanced Question: How do structural modifications (e.g., adamantyl or propargyl groups) alter the compound’s bioactivity or stability?
Methodological Answer:
- Adamantyl groups : Enhance lipophilicity and metabolic stability, as seen in 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, which shows improved antifungal activity due to steric shielding of the imidazole ring .
- Propargyl groups : Introduce alkyne functionality for click chemistry applications (e.g., triazole formation) but may reduce thermal stability .
- Quantitative structure-activity relationship (QSAR) studies : Use computational tools (e.g., DFT) to correlate substituent electronic effects (Hammett σ values) with antimicrobial potency .
Basic Question: What are the stability challenges for this compound under varying pH and temperature?
Methodological Answer:
- pH sensitivity : The phenolic -OH group undergoes deprotonation above pH 8, leading to oxidation or dimerization. Store solutions at pH 5–7 .
- Thermal degradation : Prolonged heating (>100°C) in polar solvents (e.g., DMSO) accelerates imidazole ring decomposition. Use inert atmospheres (N₂/Ar) during reflux .
- Light exposure : UV light promotes radical formation; amber glassware is recommended for storage .
Advanced Question: How can coordination chemistry principles be applied to design metal-organic frameworks (MOFs) using this compound?
Methodological Answer:
- Ligand design : The phenolic -OH and imidazole N atoms act as chelating sites for transition metals (e.g., Cu²⁺, Zn²⁺). Pre-functionalize the compound with carboxylate groups to enhance MOF porosity .
- Dynamic crystallization : Guest molecules (e.g., H₂O) can induce structural flexibility in coordination polymers, as shown in imidazole-based frameworks .
- Catalytic applications : Immobilize Pd nanoparticles on imidazole-phenol MOFs for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Basic Question: What biological activities are associated with this compound derivatives?
Methodological Answer:
- Antimicrobial activity : Imidazole rings disrupt fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), while phenolic groups enhance membrane permeability .
- Anticancer potential : Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit pro-apoptotic effects via ROS generation .
- Enzyme inhibition : Chiral analogs inhibit acetylcholinesterase (IC₅₀ ~10 µM) by mimicking substrate transition states .
Advanced Question: How can conflicting data on biological activity be resolved through mechanistic studies?
Methodological Answer:
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., fungal CYP51 vs. human homologs) .
- Metabolite profiling : LC-MS/MS identifies active metabolites vs. degradation products in cell cultures .
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity for targets (e.g., KD < 1 µM for antifungal targets) .
Basic Question: What analytical methods validate purity and identity in synthesized batches?
Methodological Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) and UV detection at 254 nm .
- Elemental analysis : Match calculated vs. experimental C/H/N values (e.g., C: 64.16%, H: 4.85%, N: 22.45% for imidazole-phenol hybrids) .
- Melting point : Sharp melting points (e.g., 216°C) indicate high crystallinity .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (1–3), polar surface area (<140 Ų), and CYP450 inhibition profiles .
- Molecular docking : AutoDock Vina predicts binding poses to targets (e.g., Candida albicans CYP51) with RMSD <2.0 Å .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
